1-(Cyclopropylmethyl)-2-ethylpiperazine

Catalog No.
S15865709
CAS No.
M.F
C10H20N2
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethyl)-2-ethylpiperazine

Product Name

1-(Cyclopropylmethyl)-2-ethylpiperazine

IUPAC Name

1-(cyclopropylmethyl)-2-ethylpiperazine

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C10H20N2/c1-2-10-7-11-5-6-12(10)8-9-3-4-9/h9-11H,2-8H2,1H3

InChI Key

QRDRDBGAUPFFSX-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1CC2CC2

1-(Cyclopropylmethyl)-2-ethylpiperazine is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group and an ethyl substituent on the piperazine ring. Its molecular formula is C11H18N2C_{11}H_{18}N_2, and it has a molecular weight of approximately 182.27 g/mol. This compound belongs to the piperazine class, which is known for its diverse biological activities and applications in medicinal chemistry.

Typical of piperazine derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Alkylation: The piperazine nitrogen can be alkylated to form quaternary ammonium salts, enhancing the compound's solubility and reactivity.
  • Oxidation: The cyclopropyl group can undergo oxidation under specific conditions, potentially leading to the formation of alcohols or ketones.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that 1-(Cyclopropylmethyl)-2-ethylpiperazine exhibits notable biological activities. It has been studied for its potential as a central nervous system agent, with implications in treating anxiety and depression due to its interaction with neurotransmitter systems. Additionally, its structural features may contribute to affinity for various receptors, including serotonin and dopamine receptors, making it a candidate for further pharmacological investigations.

The synthesis of 1-(Cyclopropylmethyl)-2-ethylpiperazine typically involves several steps:

  • Formation of the Piperazine Ring: The initial step often includes the reaction of ethylene diamine with cyclopropylmethyl halides.
  • Substitution Reaction: Following the formation of the piperazine ring, an ethyl group can be introduced through alkylation using ethyl halides.
  • Purification: The final product is usually purified through techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These methods are adaptable depending on the availability of starting materials and desired yields.

1-(Cyclopropylmethyl)-2-ethylpiperazine has potential applications in various fields:

  • Pharmaceuticals: Its properties make it a candidate for drug development, particularly in neuropharmacology.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Agriculture: Some studies suggest potential uses in developing agrochemicals due to its biological activity.

Interaction studies involving 1-(Cyclopropylmethyl)-2-ethylpiperazine focus on its binding affinities to various receptors. Preliminary data suggest that it may interact with serotonin receptors, influencing mood and anxiety pathways. Further studies are needed to elucidate its mechanisms of action and potential therapeutic benefits.

1-(Cyclopropylmethyl)-2-ethylpiperazine shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaUnique Features
1-(Cyclobutylmethyl)-2-ethylpiperazineC11H18N2Cyclobutyl group instead of cyclopropyl
1-(Propylmethyl)-2-ethylpiperazineC12H23N2Propyl group providing different sterics
1-(Cyclohexylmethyl)-2-ethylpiperazineC13H23N2Cyclohexyl group increases hydrophobicity

Uniqueness

The uniqueness of 1-(Cyclopropylmethyl)-2-ethylpiperazine lies in its cyclopropyl substituent, which can influence both steric and electronic properties compared to other similar compounds. This may result in distinct biological activities and receptor interactions, making it an interesting subject for further research.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.162648646 g/mol

Monoisotopic Mass

168.162648646 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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